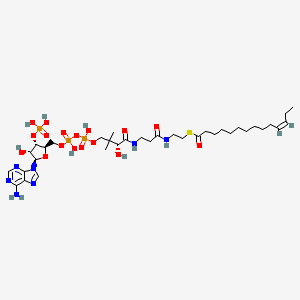

cis-tetradec-11-enoyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-tetradec-11-enoyl-CoA is a Delta(11)-acyl-CoA having cis-tetradec-11-enoyl as the S-acyl group. It is a Delta(11)-fatty acyl-CoA, a monounsaturated fatty acyl-CoA and a tetradecenoyl-CoA. It derives from a coenzyme A and a cis-11-tetradecenoic acid. It is a conjugate acid of a this compound(4-).

Applications De Recherche Scientifique

Biochemical Pathways

Cis-tetradec-11-enoyl-CoA is primarily involved in the β-oxidation of fatty acids, which is a crucial metabolic process for energy production. It can be derived from the metabolism of oleate, an unsaturated fatty acid. During this process, oleate undergoes two rounds of β-oxidation to produce (2E,5Z)-tetradec-2,5-enoyl-CoA, which can then be converted to this compound through isomerization reactions facilitated by specific enzymes such as enoyl-CoA isomerases .

Applications in Microbiology

In microbial studies, this compound has been shown to serve as a carbon source for certain bacteria, including Escherichia coli. This organism can utilize this compound for growth under specific conditions. The ability of bacteria to metabolize this compound highlights its potential in biotechnological applications, such as bioremediation and biofuel production .

Pharmacological Insights

This compound has garnered attention for its potential therapeutic applications. Research indicates that fatty acyl-CoAs can influence various biological processes, including inflammation and lipid metabolism disorders. For instance, studies have suggested that manipulating the levels of specific acyl-CoAs may help combat metabolic diseases such as obesity and type 2 diabetes by regulating lipid profiles and improving insulin sensitivity .

Case Studies and Experimental Findings

Several studies have investigated the effects of this compound in different biological contexts:

- Lipid Metabolism Regulation : A study demonstrated that treatment with fatty acyl-CoAs, including this compound, influenced lipid accumulation in liver cells. The findings suggested that these compounds could modulate lipid storage and release mechanisms .

- Antioxidant Properties : In another research effort, the antioxidant capacity of this compound was evaluated alongside other bioactive compounds. The results indicated that it could play a role in reducing oxidative stress in cellular models .

- Neuroprotective Effects : Investigations into the neuroprotective properties of fatty acyl-CoAs revealed that this compound might have implications for neurodegenerative diseases by influencing neuronal health through modulation of lipid signaling pathways .

Data Table: Summary of Experimental Findings

Analyse Des Réactions Chimiques

Isomerization by Enoyl-CoA Isomerase

Reaction:

cis-Tetradec-11-enoyl-CoA undergoes double-bond isomerization via enoyl-CoA isomerase (EC 5.3.3.8) to form trans-2-enoyl-CoA. This step is critical for β-oxidation of unsaturated fatty acids with odd-numbered double bonds .

| Parameter | Value |

|---|---|

| Substrate | This compound |

| Product | trans-2-Tetradecenoyl-CoA |

| Enzyme | Enoyl-CoA isomerase |

| EC Number | 5.3.3.8 |

| Catalytic Residues | Glu158 (S. cerevisiae) |

| Mechanism | Base-catalyzed proton abstraction |

Key Findings:

-

The enzyme stabilizes intermediates via NH groups (Ala70, Leu126) in an oxyanion hole .

-

Plant peroxisomes show a K<sub>cat</sub>/K<sub>m</sub> ratio of 10<sup>6</sup> M<sup>-1</sup>s<sup>-1</sup>, outperforming mammalian isoforms .

Hydration by Enoyl-CoA Hydratase

Reaction:

The trans-2-enoyl-CoA product is hydrated by enoyl-CoA hydratase (EC 4.2.1.17) to form L-3-hydroxyacyl-CoA .

Key Findings:

-

Hydration occurs via a single transition state stabilized by hydrogen bonding .

-

Mutagenesis studies confirm Glu144 and Glu164 as essential for catalysis .

Dehydrogenation and Thiolysis

Reaction Sequence:

-

Dehydrogenation: L-3-Hydroxytetradecanoyl-CoA is oxidized to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) .

-

Thiolysis: 3-Ketoacyl-CoA is cleaved by β-ketothiolase (EC 2.3.1.16) to acetyl-CoA and a shortened acyl-CoA .

| Step | Enzyme | Cofactor |

|---|---|---|

| Dehydrogenation | 3-Hydroxyacyl-CoA dehydrogenase | NAD<sup>+</sup> |

| Thiolysis | β-Ketothiolase | CoA-SH |

Key Findings:

-

Zebrafish lacking Ehhadh (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase) show impaired DHA synthesis, linking these reactions to polyunsaturated fatty acid metabolism .

Metabolic Pathways

-

β-Oxidation: this compound enters peroxisomal or mitochondrial β-oxidation after isomerization .

-

HCV Replication: Enoyl-CoA isomerase upregulation in hepatitis C patients supports viral RNA replication by altering lipid metabolism .

Inhibitors

-

Irreversible Inhibitors: Covalent inhibitors targeting enoyl-CoA hydratase disrupt β-oxidation, leading to dicarboxylic aciduria .

Structural and Mechanistic Insights

Active Site Features:

-

Enoyl-CoA isomerase: Contains a glutamate residue (Glu158) for proton transfer and hydrophobic cavities for substrate positioning .

-

Enoyl-CoA hydratase: Utilizes a conserved Gly141 for substrate activation .

Comparative Analysis of Enzymes

| Enzyme | Source | Optimal pH | Specificity |

|---|---|---|---|

| Enoyl-CoA isomerase | S. cerevisiae | 7.5–8.5 | Δ3-cis/trans-enoyl-CoA → Δ2-trans |

| Enoyl-CoA hydratase | Rat liver | 8.0–9.0 | Trans-2-enoyl-CoA |

Propriétés

Formule moléculaire |

C35H60N7O17P3S |

|---|---|

Poids moléculaire |

975.9 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-11-enethioate |

InChI |

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28-,29-,30+,34-/m1/s1 |

Clé InChI |

WFGNMSCJASVFQK-UQEDNJKXSA-N |

SMILES isomérique |

CC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.